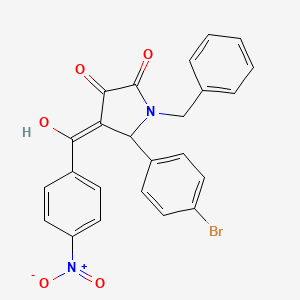![molecular formula C14H12F2N2O3S B5345792 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5345792.png)
5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide, also known as DAS, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a member of the sulfonamide class of compounds and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.
Mécanisme D'action
The mechanism of action of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide is not fully understood, but it is believed to exert its anticancer effects by inhibiting the activity of the protein HSP90. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins and leads to their degradation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. This compound has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, this compound is a small molecule inhibitor, which may limit its effectiveness in treating certain types of cancer.
Orientations Futures
There are several future directions for research on 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide. One area of focus is on improving our understanding of its mechanism of action. By gaining a better understanding of how this compound works, we may be able to identify new targets for cancer therapy. Another area of focus is on developing new formulations of this compound that may be more effective in treating certain types of cancer. Finally, there is also interest in exploring the potential use of this compound as an antimicrobial agent or in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide involves the reaction of 2,6-difluoroaniline with chlorosulfonic acid to form a sulfonamide intermediate. The intermediate is then reacted with 2-methylbenzoic acid to produce this compound. The synthesis of this compound is a relatively straightforward process and can be carried out on a large scale.
Applications De Recherche Scientifique
5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
Propriétés
IUPAC Name |
5-[(2,6-difluorophenyl)sulfamoyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-8-5-6-9(7-10(8)14(17)19)22(20,21)18-13-11(15)3-2-4-12(13)16/h2-7,18H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVYZUJTKPUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
![2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)
![4-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5345779.png)

![N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5345798.png)
![isopropyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B5345800.png)